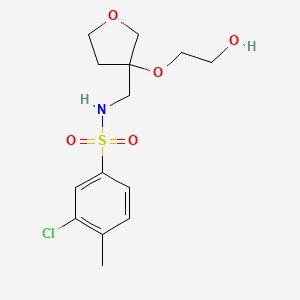

3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO5S/c1-11-2-3-12(8-13(11)15)22(18,19)16-9-14(21-7-5-17)4-6-20-10-14/h2-3,8,16-17H,4-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXILQCLGNXBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)OCCO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties, and it features a tetrahydrofuran moiety that is often utilized in medicinal chemistry. The compound's potential biological activities are under investigation, with implications for pharmacology and synthetic chemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Key structural features include:

- Sulfonamide functional group : Known for its ability to inhibit certain enzymes.

- Chloro substituent : Potentially enhances biological activity.

- Tetrahydrofuran ring : Common in medicinal chemistry, contributing to the compound's pharmacological properties.

Synthesis and Characterization

The synthesis typically involves several synthetic routes, with critical reaction conditions such as temperature, solvent choice, and reaction time affecting yield and purity. Characterization methods like NMR spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.

Antibacterial Properties

Sulfonamides are renowned for their antibacterial effects. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial enzyme pathways, similar to other sulfonamides.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial efficacy of related sulfonamide compounds against E. coli and S. aureus. Results indicated significant inhibition at concentrations as low as 62.5 µg/mL for certain derivatives, suggesting potential effectiveness for our compound in similar assays .

- In Silico Studies : Computational modeling has been employed to predict interactions between this compound and target proteins involved in bacterial resistance mechanisms. These studies indicate promising binding affinities that could translate into effective antibacterial agents .

Tables of Biological Activity

| Activity Type | Tested Strains | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Antibacterial | E. coli | 62.5 | - |

| S. aureus | 78.12 | - | |

| Antiproliferative | Hela Cell Line | - | 226 |

| A549 Cell Line | - | 242.52 |

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with similar sulfonamides:

Key Comparative Analysis

Hydrophilicity and Solubility

- The target compound ’s hydroxyethoxy group enhances hydrophilicity compared to the methoxy group in ’s derivative . This may improve aqueous solubility, critical for bioavailability in drug design.

- The THF ring provides moderate lipophilicity, balancing the polar hydroxyethoxy group. In contrast, the indole moiety in ’s compound is highly lipophilic, likely favoring membrane permeability but reducing solubility.

Heterocyclic Influence on Bioactivity

- The THF ring in the target compound offers conformational rigidity and metabolic stability compared to furan/thiophene (), which are prone to oxidative degradation .

- The indole group in ’s derivative facilitates π-π stacking with aromatic residues in proteins, a feature absent in the THF-based target compound.

Substituent Effects

- The 3-chloro-4-methyl motif is conserved across several analogues (), suggesting its role in steric and electronic modulation of sulfonamide activity .

- The N-alkylation with complex side chains (e.g., THF-hydroxyethoxy, diazepane, or indole) diversifies target selectivity. For instance, diazepane-containing derivatives may target neurological pathways , while indole derivatives could inhibit kinases or topoisomerases .

Q & A

Q. What are the standard synthetic routes for this sulfonamide derivative?

The synthesis typically involves multi-step reactions starting with sulfonyl chloride intermediates. For example:

- Step 1 : React 4-methylbenzenesulfonyl chloride with an amine-functionalized tetrahydrofuran intermediate under basic conditions to form the sulfonamide bond .

- Step 2 : Introduce the 2-hydroxyethoxy group via nucleophilic substitution or etherification, ensuring temperature control (0–5°C) to minimize side reactions .

- Purification : Use column chromatography or HPLC to isolate the product, confirmed via H/C NMR and mass spectrometry .

Q. How is the compound characterized for structural validation?

Key analytical methods include:

- NMR Spectroscopy : Assign peaks for the sulfonamide NH (~10 ppm), tetrahydrofuran protons (3.5–4.5 ppm), and aromatic signals .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., tetrahydrofuran ring conformation) using single-crystal diffraction .

- HPLC-MS : Verify purity (>95%) and molecular weight .

Q. What are its primary biological targets?

Sulfonamide derivatives commonly inhibit enzymes like carbonic anhydrase or kinases. Preliminary assays may involve:

- In vitro enzyme inhibition : Measure IC values using fluorometric or colorimetric assays (e.g., esterase activity) .

- Receptor binding studies : Radiolabeled competitive binding assays to assess affinity for GPCRs or ion channels .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution steps .

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .

- Temperature control : Low temperatures (–10°C) suppress hydrolysis of the sulfonamide bond during acidic workup .

Q. What strategies address regioselectivity in substitution reactions?

To direct substitution at the benzenesulfonamide’s chloro group:

- Directing groups : Install electron-withdrawing groups (e.g., nitro) meta to the chloro substituent to enhance electrophilicity .

- Metal catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl functionalization .

Q. How does structural modification impact bioactivity?

Structure-activity relationship (SAR) studies might explore:

- Tetrahydrofuran ring substitution : Replace 2-hydroxyethoxy with bulkier groups (e.g., benzyloxy) to assess steric effects on target binding .

- Sulfonamide linker flexibility : Compare rigid (e.g., fused rings) vs. flexible (e.g., alkyl chains) linkers using molecular dynamics simulations .

Q. What computational methods predict its pharmacokinetic properties?

Use tools like:

- ADMET prediction : SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Docking studies : AutoDock Vina to model binding poses with carbonic anhydrase IX (PDB ID: 3IAI) .

Data Contradictions & Resolution

Q. How to reconcile discrepancies in reported enzyme inhibition data?

Variations in IC values may arise from:

- Assay conditions : Buffer pH (e.g., Tris vs. phosphate) affects ionization of the sulfonamide group .

- Enzyme isoforms : Selectivity profiles differ between CA-II (ubiquitous) and CA-IX (hypoxia-specific) .

Methodological Recommendations

- Synthetic Challenges : Prioritize protecting-group strategies for the hydroxyethoxy moiety during sulfonylation .

- Biological Studies : Combine SPR (surface plasmon resonance) with cellular assays (e.g., apoptosis in cancer cell lines) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.